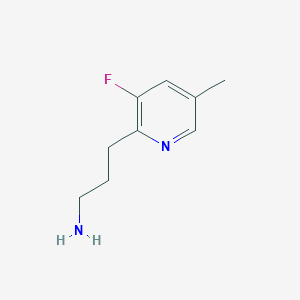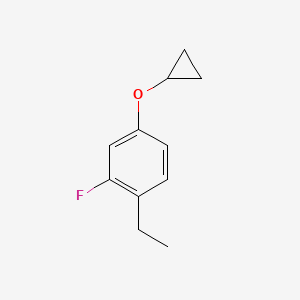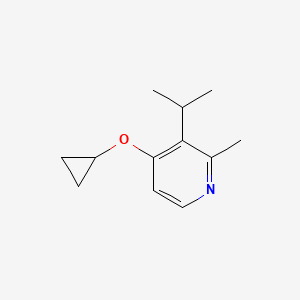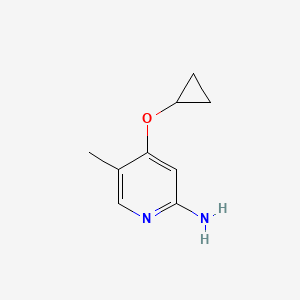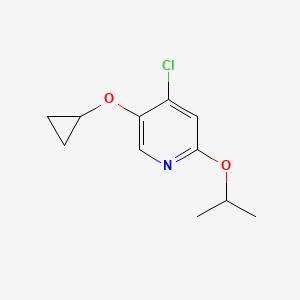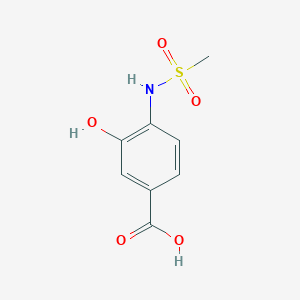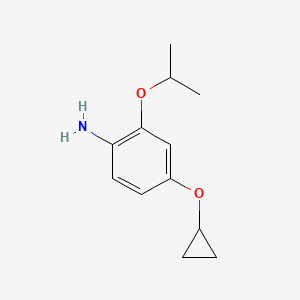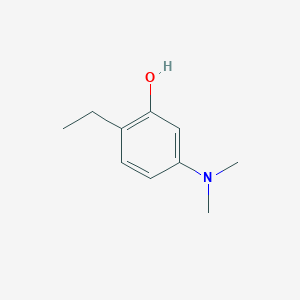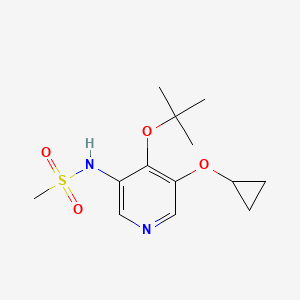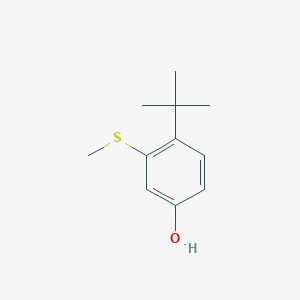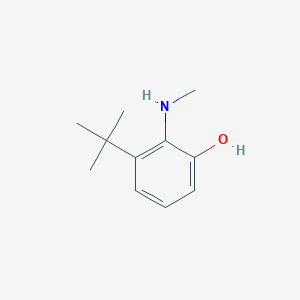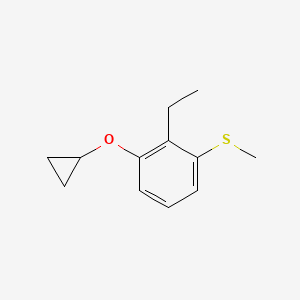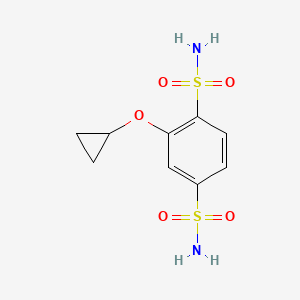
2-Cyclopropoxybenzene-1,4-disulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropoxybenzene-1,4-disulfonamide is an organic compound with the molecular formula C9H12N2O5S2 and a molecular weight of 292.33 g/mol This compound is characterized by the presence of a cyclopropoxy group attached to a benzene ring, which is further substituted with two sulfonamide groups at the 1 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropoxybenzene-1,4-disulfonamide typically involves the reaction of 2-cyclopropoxybenzene with chlorosulfonic acid, followed by the introduction of ammonia to form the sulfonamide groups. The reaction conditions generally include:
Temperature: Controlled to avoid decomposition.
Solvent: Often carried out in an inert solvent like dichloromethane.
Catalysts: May involve the use of catalysts to enhance the reaction rate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on cost-effectiveness and environmental safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropoxy group.
Reduction: Reduction reactions can target the sulfonamide groups, converting them to amines.
Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions may include the use of halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of cyclopropanone derivatives.
Reduction: Formation of cyclopropylamine derivatives.
Substitution: Formation of halogenated benzene derivatives.
Aplicaciones Científicas De Investigación
2-Cyclopropoxybenzene-1,4-disulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Cyclopropoxybenzene-1,4-disulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It acts as an inhibitor of carbonic anhydrase, which plays a role in various physiological processes.
Pathways Involved: The inhibition of carbonic anhydrase can lead to reduced bicarbonate production, affecting cellular respiration and pH regulation.
Comparación Con Compuestos Similares
Benzene-1,4-disulfonamide: Lacks the cyclopropoxy group, making it less versatile in certain reactions.
N-(3-morpholinopropyl)benzene-1,4-disulfonamide: Contains a morpholine group, offering different biological activities.
Uniqueness: 2-Cyclopropoxybenzene-1,4-disulfonamide is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C9H12N2O5S2 |
|---|---|
Peso molecular |
292.3 g/mol |
Nombre IUPAC |
2-cyclopropyloxybenzene-1,4-disulfonamide |
InChI |
InChI=1S/C9H12N2O5S2/c10-17(12,13)7-3-4-9(18(11,14)15)8(5-7)16-6-1-2-6/h3-6H,1-2H2,(H2,10,12,13)(H2,11,14,15) |
Clave InChI |
KWRSVYGNOIURIO-UHFFFAOYSA-N |
SMILES canónico |
C1CC1OC2=C(C=CC(=C2)S(=O)(=O)N)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


